molecular formula C7H8FN3O B14610719 2-(2-Fluorophenyl)hydrazine-1-carboxamide CAS No. 57802-88-7

2-(2-Fluorophenyl)hydrazine-1-carboxamide

Cat. No.: B14610719
CAS No.: 57802-88-7
M. Wt: 169.16 g/mol
InChI Key: FUYAKGMESIPUKP-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)hydrazine-1-carboxamide is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a hydrazine and carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)hydrazine-1-carboxamide typically involves the reaction of 2-fluorophenylhydrazine with a suitable carboxylic acid derivative. One common method is the reaction of 2-fluorophenylhydrazine with ethyl chloroformate under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluorophenyl)hydrazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)hydrazine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

    2-Fluorophenylhydrazine: Lacks the carboxamide group but shares similar reactivity.

    Phenylhydrazine: Similar structure but without the fluorine atom.

    2-(2-Chlorophenyl)hydrazine-1-carboxamide: Similar structure with a chlorine atom instead of fluorine.

Uniqueness: 2-(2-Fluorophenyl)hydrazine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

57802-88-7

Molecular Formula

C7H8FN3O

Molecular Weight

169.16 g/mol

IUPAC Name

(2-fluoroanilino)urea

InChI

InChI=1S/C7H8FN3O/c8-5-3-1-2-4-6(5)10-11-7(9)12/h1-4,10H,(H3,9,11,12)

InChI Key

FUYAKGMESIPUKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NNC(=O)N)F

Origin of Product

United States

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